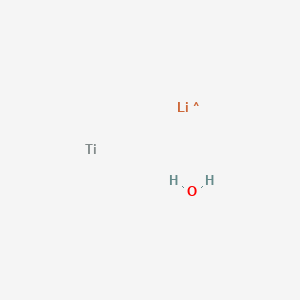

CID 156591909

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium titanate is a chemical compound composed of lithium, titanium, and oxygen. It is a mixed oxide and belongs to the titanates. The most common form of lithium titanate has the chemical formula Li4Ti5O12. This compound is known for its stability and is widely used in lithium-ion batteries due to its excellent electrochemical properties .

准备方法

Lithium titanate can be synthesized through various methods, including:

Solid-State Reaction: This method involves mixing lithium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 800-900°C) to form lithium titanate.

Sol-Gel Process: In this method, lithium and titanium precursors are dissolved in a solvent to form a gel.

Hydrothermal Synthesis: This involves reacting lithium and titanium precursors in an aqueous solution under high pressure and temperature to form lithium titanate.

Molten-Salt Synthesis: This method uses a molten salt medium to facilitate the reaction between lithium and titanium precursors at lower temperatures compared to the solid-state reaction.

化学反应分析

Lithium titanate undergoes various chemical reactions, including:

Lithium Insertion/Extraction: During the charging and discharging of lithium-ion batteries, lithium ions are inserted into and extracted from the lithium titanate structure.

Oxidation and Reduction: Lithium titanate can undergo redox reactions, where titanium ions change their oxidation state during the insertion and extraction of lithium ions.

Reaction with Electrolytes: Lithium titanate can react with electrolytes in lithium-ion batteries, leading to the formation of a solid electrolyte interphase layer.

科学研究应用

Lithium titanate has numerous scientific research applications, including:

Energy Storage: It is widely used as an anode material in lithium-ion batteries due to its high stability, long cycle life, and safety features.

Nuclear Fusion: Lithium titanate is used in tritium breeding materials for nuclear fusion applications.

Ceramics: It is used as an additive in porcelain enamels and ceramic insulating bodies.

作用机制

The mechanism of action of lithium titanate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions. During charging, lithium ions are inserted into the lithium titanate structure, and during discharging, they are extracted. This process involves the reduction and oxidation of titanium ions, which helps in storing and releasing energy .

相似化合物的比较

Lithium titanate is compared with other similar compounds such as:

Lithium Cobalt Oxide: Lithium cobalt oxide has a higher energy density but lower stability compared to lithium titanate.

Lithium Iron Phosphate: Lithium iron phosphate offers good thermal stability and safety but has a lower energy density compared to lithium titanate.

Lithium Manganese Oxide: Lithium manganese oxide provides a balance between energy density and stability but is less stable than lithium titanate.

Lithium titanate stands out due to its excellent stability, long cycle life, and safety features, making it a preferred choice for applications requiring high reliability and safety .

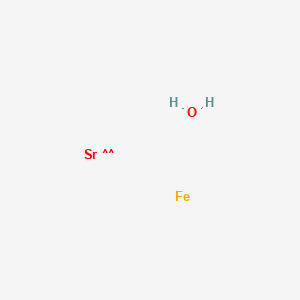

属性

分子式 |

H2LiOTi |

|---|---|

分子量 |

72.8 g/mol |

InChI |

InChI=1S/Li.H2O.Ti/h;1H2; |

InChI 键 |

OVAAHVQJRJYHLL-UHFFFAOYSA-N |

规范 SMILES |

[Li].O.[Ti] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)

![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)

![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)